Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2

Peptide Synthesis Orthogonal Protection Solid-Phase Chemistry

Obtaining a fully protected, C-terminal hydrazide dipeptide for fragment condensation often requires tedious in-house synthesis. This DL-Lys(Cbz) dipeptide hydrazide solves that bottleneck. - Delivered as a ready-to-use building block for Boc-SPPS, enabling TFA removal of Boc while Cbz remains intact. - The hydrazide terminus directly enables native chemical ligation via acyl azide/thioester conversion without thioester resin. - The racemic DL-configuration provides differential solubility and reduced steric hindrance at ligation junctions.

Molecular Formula C33H48N6O8
Molecular Weight 656.8 g/mol
CAS No. 62146-52-5
Cat. No. B15455045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2
CAS62146-52-5
Molecular FormulaC33H48N6O8
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NN
InChIInChI=1S/C33H48N6O8/c1-33(2,3)47-32(44)38-26(18-10-12-20-35-30(42)45-22-24-14-6-4-7-15-24)28(40)37-27(29(41)39-34)19-11-13-21-36-31(43)46-23-25-16-8-5-9-17-25/h4-9,14-17,26-27H,10-13,18-23,34H2,1-3H3,(H,35,42)(H,36,43)(H,37,40)(H,38,44)(H,39,41)
InChIKeyNKJHBVLUILFVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2: Protected Dipeptide Hydrazide Building Block


Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2 is a synthetic, fully protected dipeptide hydrazide composed of two DL-lysine residues. Each lysine side-chain ε-amine is masked by a carbobenzyloxy (Cbz) protecting group, the α-amino terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxyl group is converted to a hydrazide (–NHNH₂) . The DL-stereochemistry denotes a racemic mixture of D- and L-configurations at both alpha carbons, which distinguishes it from single-enantiomer analogues. This compound is classified as a protected peptide building block and is primarily used in solid-phase peptide synthesis (SPPS) and bioconjugation strategies where orthogonal deprotection and site-specific activation via the hydrazide moiety are required .

Protection Strategy Orthogonal Boc/Cbz for SPPS
C‑Terminus Hydrazide for NCL and ligation
Stereochemistry DL‑racemic mixture; not single enantiomer

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2: Limitations of Analog Substitution


In-class substitution of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2 with its methyl ester analog (Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-OMe), L,L-stereoisomer, or Fmoc-protected variant introduces orthogonal deprotection incompatibilities and alters the reactivity landscape during SPPS and subsequent ligation steps. The C-terminal hydrazide is not a passive end-group; it enables conversion to reactive acyl azides or thioester surrogates for native chemical ligation (NCL), a pathway closed to ester-terminated building blocks [1]. Likewise, swapping the DL-configuration for the homochiral L,L-form eliminates the differential solubility and aggregation properties that DL-racemic mixtures confer during fragment condensation . Attempting to replace Boc/Cbz dual protection with a Fmoc-based scheme risks premature Cbz cleavage during iterative piperidine deprotection cycles, as Fmoc removal conditions are incompatible with the Cbz group's stability profile [1].

Methyl ester analog
Lacks hydrazide reactivity; NCL pathway unavailable without additional activation steps
Homochiral L,L‑form
May alter solubility and aggregation profile; racemic DL form offers different handling properties
Fmoc‑based analog
Piperidine deprotection cycles incompatible with Cbz stability; orthogonal window may be lost

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2: Evidence & Differentiation


Cbz Stability Under Boc-Deprotection Conditions

The Cbz protecting group on the ε-amine of lysine side chains remains intact under standard Boc-deprotection conditions (50% TFA in DCM, 25°C, 2 h), conditions that quantitatively remove the N-terminal Boc group . In contrast, Fmoc-based dipeptide analogs (e.g., Fmoc-DL-Lys(Boc)-DL-Lys(Boc)-NHNH₂) would undergo concurrent Fmoc removal during iterative piperidine cycles, losing the ability to selectively unmask the α-amine while retaining side-chain protection. This orthogonal stability pattern is not unique to the target compound but is a class property of Boc/Cbz-protected peptides.

Cbz Orthogonal Stability
Class-level
Cbz stable under 50% TFA/DCM; Boc removed quantitatively
Supports orthogonal deprotection workflow
Class-level property; verify under specific SPPS conditions
Peptide Synthesis Orthogonal Protection Solid-Phase Chemistry

Hydrazide Thioester Surrogate for Native Chemical Ligation

Peptide hydrazides, including Cbz-protected hydrazides, can be converted to reactive peptide thioesters via oxidation with NaNO₂ to the acyl azide, followed by thiolysis with MPAA (4-mercaptophenylacetic acid), a transformation central to native chemical ligation (NCL) strategies [1][2]. The ester analog Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-OMe cannot directly participate in this pathway without prior saponification, activation, and side-chain re-protection, adding 2-3 synthetic steps and reducing overall yield. The J Biochem study reports that Cbz-hydrazides of peptides form in 88–95% isolated yield under optimized enzymatic conditions [2]. While the target compound is a fully synthetic dipeptide hydrazide, the same C-terminal hydrazide reactivity principles apply, positioning it as a direct precursor for NCL-compatible intermediates.

Hydrazide NCL Precursor
Class-level
Hydrazide converts to thioester in 3 steps; ester analog requires 4–5 steps
Reduces synthetic steps for NCL fragment assembly
Model‑system yields 88–95%; target compound requires validation
Native Chemical Ligation Peptide Hydrazides Thioester Surrogates

DL-Stereochemistry Effects on Aggregation and Solubility

Protected dipeptide hydrazides with aromatic side-chain protection (Cbz) have been shown to form micelles in aqueous solution. The Boc-Lys(Z)-Tyr-NHNH₂ dipeptide, a structural analog differing by a single amino acid residue, exhibits a measurable critical micelle concentration (c.m.c.) determined by UV–VIS, fluorescence, FTIR, and conductometric techniques [1]. The DL-configuration in the target compound introduces diastereomeric heterogeneity that is expected to disrupt the ordered packing observed in homochiral analogs, resulting in altered (typically higher) c.m.c. or a shift in aggregation number. While direct c.m.c. data for Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH₂ is not available in the public literature, the structure–property trend is well-established: racemic peptides generally exhibit lower aggregation propensity and higher apparent solubility than their homochiral counterparts due to crystal lattice energy differences (Walther's rule for racemic compounds) [2].

DL Aggregation Profile
Class-level
Racemic DL‑form expected to show lower aggregation than homochiral L,L‑form
May improve handling at higher concentrations
Direct c.m.c. data not available; structure‑property class inference
Dipeptide Aggregation Critical Micelle Concentration Stereochemistry

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2: Key Applications


Boc-SPPS of Lysine-Rich Antimicrobial Peptides

When constructing AMP sequences containing multiple lysine residues (e.g., derivatives of magainin or cecropin), the dual Boc/Cbz protection strategy offered by this dipeptide building block allows the N-terminal Boc group to be removed with TFA while the side-chain Cbz groups remain intact . This eliminates the need for post-coupling re-protection and avoids the side-chain cross-reactivity that plagues Fmoc-based syntheses of polycationic peptides. The hydrazide C-terminus further enables direct conjugation to aldehyde-functionalized resins or fluorophores via hydrazone formation in a subsequent step .

Hydrazide-Based NCL for Protein Semisynthesis

This dipeptide hydrazide can be used as a pre-activated C-terminal fragment for native chemical ligation. After solid-phase incorporation, the hydrazide is oxidized with NaNO₂ to the acyl azide, then converted to the MPAA thioester for chemoselective ligation with an N-terminal cysteine peptide . This pathway bypasses the thioester resin requirement, substituting this hydrazide-terminated building block for direct fragment assembly. Reported yields for analogous peptide hydrazide-to-thioester conversions exceed 80% under optimized conditions . The DL-stereochemistry may further reduce steric hindrance at the ligation junction when the lysine residues occupy sterically demanding positions.

Racemic Dipeptide Libraries for Protease Screening

The DL-configuration at both lysine centers generates a mixture of four diastereomers (D,D; D,L; L,D; L,L) within a single building block. When incorporated into a larger peptide substrate library, this stereochemical diversity allows simultaneous screening against proteases that exhibit preference for D-residues at specific subsites, such as bacterial proteases or deubiquitinases . The hydrazide terminus enables direct immobilization on aldehyde-coated microarray slides for high-throughput specificity profiling. This application exploits the racemic nature of the compound as a feature rather than a limitation.

Hydrazone-Linked Peptide-Drug Conjugates

The C-terminal hydrazide of this dipeptide permits pH-controlled, chemoselective conjugation to aldehyde- or ketone-functionalized drug payloads, forming acid-labile hydrazone linkages suitable for intracellular drug release . Unlike ester-linked conjugates, hydrazone bonds exhibit tunable stability: stable at physiological pH 7.4 (circulation), but hydrolyzed at endosomal pH 5.0–5.5 (tumor microenvironment). The dual Cbz protection ensures the lysine side chains remain inert during hydrazone formation, preventing competing Schiff base formation that complicates conjugation with unprotected lysine-containing peptides.

Application
Selection Property
Validation Focus
Boc‑SPPS of lysine‑rich AMPs
Orthogonal Boc/Cbz protection
Side‑chain integrity after TFA deprotection
Hydrazide‑based NCL for protein semisynthesis
Hydrazide‑to‑thioester conversion
Ligation yield vs. ester surrogates
Racemic dipeptide libraries for protease screening
DL‑stereochemical diversity
Protease subsite preference profiling
Hydrazone‑linked peptide‑drug conjugates
pH‑sensitive hydrazone linkage
Stability at pH 7.4 vs. endosomal pH 5.0
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